4-[2-(Cyclopentylamino)ethoxy]benzonitrile;oxalic acid
Overview
Description
4-[2-(Cyclopentylamino)ethoxy]benzonitrile;oxalic acid is a chemical compound with the molecular formula C14H18N2O It consists of a benzonitrile group substituted with a cyclopentylaminoethoxy group and is often associated with oxalic acid in its salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclopentylamino)ethoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-(cyclopentylamino)ethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-[2-(Cyclopentylamino)ethoxy]benzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Cyclopentylamino)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile group.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[2-(Cyclopentylamino)ethoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Cyclopentylamino)ethoxy]benzonitrile involves its interaction with specific molecular targets. The cyclopentylamino group can interact with receptors or enzymes, potentially modulating their activity. The benzonitrile group may also play a role in binding to specific sites on proteins or other macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Cyclohexylamino)ethoxy]benzonitrile: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-[2-(Cyclopropylamino)ethoxy]benzonitrile: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
4-[2-(Cyclopentylamino)ethoxy]benzonitrile is unique due to its specific cyclopentylamino substitution, which can influence its chemical reactivity and biological interactions differently compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[2-(cyclopentylamino)ethoxy]benzonitrile;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C2H2O4/c15-11-12-5-7-14(8-6-12)17-10-9-16-13-3-1-2-4-13;3-1(4)2(5)6/h5-8,13,16H,1-4,9-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOMGTBNGCHCEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=C(C=C2)C#N.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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